molecular formula C13H7ClF2O2 B6400202 4-Chloro-3-(2,6-difluorophenyl)benzoic acid, 95% CAS No. 1261950-42-8

4-Chloro-3-(2,6-difluorophenyl)benzoic acid, 95%

Cat. No. B6400202
CAS RN: 1261950-42-8
M. Wt: 268.64 g/mol
InChI Key: DLAMEHPVQKVEKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-(2,6-difluorophenyl)benzoic acid (also known as 4-CPA) is a synthetic organic compound that is widely used in various scientific research applications. It is a white, crystalline solid that is soluble in organic solvents and has a melting point of 174-177°C. 4-CPA has been widely used in various laboratory experiments due to its unique properties and its ability to react with various substrates.

Scientific Research Applications

4-CPA has been widely used in various scientific research applications. It has been used as a reagent in the synthesis of various compounds including 4-chloro-3-(2,6-difluorophenyl)benzamide and 4-chloro-3-(2,6-difluorophenyl)benzyl alcohol. It has also been used as a catalyst in the synthesis of 4-chloro-3-(2,6-difluorophenyl)benzyl sulfonate. In addition, 4-CPA has been used in the synthesis of various drugs including the anti-cancer drug, lapatinib.

Mechanism of Action

The exact mechanism of action of 4-CPA is not completely understood. However, it is believed that 4-CPA reacts with various substrates by forming a covalent bond between the 4-CPA molecule and the substrate. This covalent bond then facilitates the transfer of electrons between the two molecules, resulting in the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPA have not been extensively studied. However, it is believed that 4-CPA can interact with various enzymes and proteins in the body, resulting in a variety of effects. For example, 4-CPA has been shown to inhibit the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, 4-CPA has been shown to inhibit the enzyme cytochrome P450, which is involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The main advantages of using 4-CPA in laboratory experiments are its high reactivity and its ability to react with various substrates. Furthermore, 4-CPA is relatively inexpensive and can be easily synthesized. The main limitation of 4-CPA is that it is not very stable and can decompose over time.

Future Directions

There are several potential future directions for the use of 4-CPA in scientific research. For example, 4-CPA could be used to synthesize novel drugs or other compounds. In addition, 4-CPA could be used to study the biochemical and physiological effects of various drugs and other compounds. Finally, 4-CPA could be used to study the mechanism of action of various enzymes and proteins.

Synthesis Methods

4-CPA can be synthesized through several different routes. One method involves the reaction of 4-chlorobenzoic acid with 2,6-difluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction produces the desired product in high yields. Another method involves the reaction of 4-chlorobenzoic acid with 2,6-difluorobenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. This reaction also produces the desired product in high yields.

properties

IUPAC Name

4-chloro-3-(2,6-difluorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF2O2/c14-9-5-4-7(13(17)18)6-8(9)12-10(15)2-1-3-11(12)16/h1-6H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLAMEHPVQKVEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C2=C(C=CC(=C2)C(=O)O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689704
Record name 6-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261950-42-8
Record name 6-Chloro-2',6'-difluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.